Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate
Description
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 1-methylpyrrolidinyl group and at the 4-position with a methyl ester. The thiazole core is a five-membered aromatic ring containing nitrogen and sulfur, which contributes to its electronic and steric properties. This compound is structurally analogous to pharmacologically active thiazole derivatives, such as receptor antagonists and enzyme inhibitors, though its specific applications require further investigation .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-12-5-3-4-8(12)9-11-7(6-15-9)10(13)14-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
HRWGBAFGDDPMPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core
According to a detailed synthetic route reported in the literature, the thiazole ring is constructed starting from acetophenone derivatives via bromination and thiourea treatment:
| Step | Reagents/Conditions | Transformation | Yield/Notes |
|---|---|---|---|
| (a) | Phenyltrimethylammonium tribromide, THF, r.t. | Bromination of acetophenone to α-bromoacetophenone | Efficient, mild conditions |
| (b) | Thiourea, EtOH, 65–75 °C | Cyclization to form 2-aminothiazole | High yield, straightforward |
| (c) | Acetic anhydride, pyridine, 60 °C | Acetylation of amino group | 88% yield, isolated as white solid |
This sequence yields 2-aminothiazole intermediates, which serve as substrates for further functionalization.
Esterification to Form the Methyl Carboxylate
The methyl ester at the 4-position of the thiazole is introduced either by direct esterification of the corresponding carboxylic acid or by using methylating agents under basic or acidic conditions.
Typical procedure:
Alternatively, the ester can be introduced earlier in the synthetic sequence before the coupling of the pyrrolidine moiety.
Representative Synthetic Route Summary
The following table summarizes a representative six-step synthetic route from commercially available acetophenone to this compound:
| Step | Starting Material / Intermediate | Reagents/Conditions | Product / Intermediate | Yield / Remarks |
|---|---|---|---|---|
| 1 | Acetophenone | Phenyltrimethylammonium tribromide, THF, r.t. | α-Bromoacetophenone | Efficient bromination |
| 2 | α-Bromoacetophenone | Thiourea, EtOH, 65–75 °C | 2-Aminothiazole | High yield, cyclization |
| 3 | 2-Aminothiazole | Acetic anhydride, pyridine, 60 °C | Acetylated thiazole intermediate | 88% yield |
| 4 | Acetylated intermediate | (R)-2-Methylpyrrolidine, DIPEA, DMF, 100 °C | 2-(1-Methylpyrrolidin-2-yl)thiazole derivative | Nucleophilic substitution |
| 5 | 2-(1-Methylpyrrolidin-2-yl)thiazole | Esterification (methanol, acid catalyst) | This compound | Final product |
This route is scalable, uses commercially available reagents, and avoids hazardous intermediates.
Analytical Characterization and Purity Considerations
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and enantiomeric excess if chiral.
- Melting Point and Elemental Analysis: For physical characterization and purity.
Reported NMR data for related thiazole derivatives show characteristic singlets for methyl groups and multiplets corresponding to the pyrrolidine ring protons.
Summary and Outlook
The preparation of this compound involves a multi-step synthetic approach starting from acetophenone derivatives. Key steps include bromination, thiazole ring formation, selective substitution with chiral 2-methylpyrrolidine, and esterification. The process benefits from mild reaction conditions, commercially available reagents, and scalable protocols.
Further optimization may involve exploring alternative coupling agents, solvent systems, and catalytic methods to improve yield and stereoselectivity. The compound serves as a valuable intermediate for the synthesis of biologically active molecules and can be functionalized further for drug discovery applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the thiazole ring or the nature of the bicyclic amine. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:
Key Differences
Substituent Effects on Bioactivity :
- The 1-methylpyrrolidinyl group in the target compound may enhance binding to amine-sensitive targets (e.g., GPCRs) compared to pyridinyl or phenyl substituents .
- Fluorinated analogs (e.g., 3,4-difluorophenyl) exhibit improved metabolic stability, whereas indole-carbonyl derivatives may engage in hydrogen bonding due to the carbonyl group .
Synthetic Complexity: The target compound’s synthesis likely requires chiral resolution if the pyrrolidinyl group is in a specific stereochemical configuration, unlike non-chiral analogs (e.g., pyridinyl derivatives) . Boc-protected analogs involve additional deprotection steps, complicating synthesis compared to direct esterification routes .
Physicochemical Properties :
- LogP and Solubility : The methylpyrrolidinyl group may reduce LogP (increased polarity) relative to phenyl or Boc-protected analogs. Fluorinated derivatives typically exhibit higher LogP .
- Stability : Ester groups (methyl/ethyl) are prone to hydrolysis, whereas amides (e.g., carboxamides in ) offer greater stability .
Research Findings
- Receptor Binding : Pyridinyl-substituted thiazoles (e.g., Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate) show moderate activity as receptor antagonists, with IC50 values in the micromolar range .
- Combinatorial Utility : Boc-protected thiazoles are valuable in peptide library synthesis but suffer from low oxidation yields (30–40%) during thiazole formation .
- Chirality: Analogues like Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate highlight the importance of stereochemistry, with enantiomers showing divergent bioactivities .
Biological Activity
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate (CAS No. 7113-02-2) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 226.29 g/mol. Its structural features include a thiazole ring and a pyrrolidine moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 μg/ml |
| Compound B | Escherichia coli | 62.5 μg/ml |
| Compound C | Candida albicans | 250 μg/ml |
These results suggest that this compound may share similar antimicrobial properties due to its structural characteristics .
Antitumor Activity
Thiazole derivatives have been explored for their antitumor potential. Research indicates that modifications at the C-6 position of the thiazole ring can enhance antiproliferative activity against various cancer cell lines. For example, the introduction of electron-withdrawing groups has been correlated with increased selectivity and potency against tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thiazole Ring : Essential for interaction with biological targets.
- Pyrrolidine Moiety : Contributes to lipophilicity and cellular permeability.
- Carboxylate Group : May enhance solubility and bioavailability.
Modifications in these regions can lead to variations in biological efficacy, emphasizing the importance of SAR studies in drug design .
Study on Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent .
Antitumor Screening
In another investigation focusing on antitumor activities, this compound was tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation. The study highlighted the compound's ability to induce apoptosis in cancer cells, contributing to its potential therapeutic applications .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR can confirm the presence of the thiazole ring, methyl ester, and pyrrolidine substituents. Key signals include the thiazole C-H (~8.5 ppm) and ester carbonyl (~165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] expected for CHNOS: 251.0851) ensures molecular integrity .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients.
How do structural modifications (e.g., substituent position on the thiazole ring) alter the compound’s pharmacokinetic properties?
Advanced Research Focus
Comparative studies of analogs (e.g., ethyl vs. methyl esters, halogen substitutions) reveal that the 4-carboxylate group enhances solubility, while the 2-pyrrolidine position impacts metabolic stability. For instance:
| Analog | Substituent | LogP | Half-life (in vitro) |
|---|---|---|---|
| Methyl ester | 2-(1-Methylpyrrolidin-2-yl) | 1.2 | 4.5 h |
| Ethyl ester | 2-(1-Methylpyrrolidin-2-yl) | 1.8 | 3.2 h |
| Chloro-substituted | 2-(1-Methylpyrrolidin-2-yl)-5-Cl | 2.1 | 6.0 h |
| Metabolic stability assays in liver microsomes and PAMPA permeability studies are recommended for further optimization . |
What experimental approaches can resolve contradictions in reported biological activity data for thiazole derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antiviral vs. anticancer potency) often arise from assay conditions or cellular models. Methodological solutions include:
- Dose-Response Curves : IC determination across multiple cell lines (e.g., HeLa, HepG2) to assess specificity.
- Target Engagement Studies : Fluorescence polarization assays to measure direct binding to enzymes like kinases or proteases.
- Meta-Analysis : Cross-referencing datasets from public repositories (e.g., ChEMBL) to identify outliers or confounding variables .
What computational tools are suitable for predicting the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like EGFR or HIV protease.
- QSAR Models : Use descriptors (e.g., topological polar surface area, logP) to correlate structure with activity.
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding affinity .
Example Output :
| Target Protein | Docking Score (kcal/mol) | Predicted IC (nM) |
|---|---|---|
| EGFR Kinase | -9.2 | 85 |
| HIV-1 Protease | -7.8 | 220 |
How can researchers mitigate challenges in crystallizing this compound for structural studies?
Basic Research Focus
Crystallization difficulties often arise from conformational flexibility. Strategies include:
- Co-Crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize specific conformers.
- Cryo-Crystallography : Data collection at 100 K to reduce thermal motion.
- SHELXL Refinement : Robust refinement of disordered pyrrolidine groups using constraints .
What are the implications of the methyl ester group on the compound’s stability under physiological conditions?
Advanced Research Focus
The methyl ester is prone to hydrolysis by esterases, impacting bioavailability. Stability assays in plasma (37°C, pH 7.4) can quantify degradation rates. Prodrug strategies (e.g., replacing the ester with a amide) may enhance stability. Comparative
| Derivative | Half-life in Plasma |
|---|---|
| Methyl ester | 2.1 h |
| Amide analog | 8.5 h |
| LC-MS/MS monitoring of hydrolysis products is critical . |
How can researchers design SAR studies to explore the role of the pyrrolidine ring in bioactivity?
Q. Advanced Research Focus
- Analog Synthesis : Vary pyrrolidine substituents (e.g., N-methyl vs. N-ethyl, ring size).
- Biological Screening : Test against panels of cancer cell lines or microbial strains.
- 3D Pharmacophore Mapping : Identify essential hydrogen bond donors/acceptors .
What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
